N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester
Description
This compound is a protected L-lysine derivative designed for peptide synthesis and biochemical applications. Its structure includes:
- N6-(Benzoyloxy): A benzoyl group (Bz, C₆H₅CO-) attached to the ε-amino group of lysine, enhancing hydrophobicity and stability under acidic conditions.
- N2-[(Phenylmethoxy)carbonyl]: A carbobenzyloxy (Cbz) group on the α-amino group, removable via hydrogenolysis or strong acids.
- 1,1-Dimethylethyl Ester: A tert-butyl ester protecting the carboxyl group, cleaved under acidic conditions (e.g., trifluoroacetic acid).
This derivative is tailored for sequential deprotection strategies in solid-phase peptide synthesis (SPPS), where orthogonal protecting groups are critical .
Properties
Molecular Formula |
C25H32N2O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino] benzoate |
InChI |
InChI=1S/C25H32N2O6/c1-25(2,3)32-23(29)21(27-24(30)31-18-19-12-6-4-7-13-19)16-10-11-17-26-33-22(28)20-14-8-5-9-15-20/h4-9,12-15,21,26H,10-11,16-18H2,1-3H3,(H,27,30)/t21-/m0/s1 |
InChI Key |
QAPGJXKEKZVBNZ-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNOC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNOC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure
Step 1: Protection of the α-Amino Group
- Reagents: Phenylmethoxycarbonyl chloride (Cbz-Cl) is used to protect the α-amino group of L-lysine.
- Conditions: The reaction is typically carried out in an aqueous or organic solvent system under basic conditions, often using pyridine or sodium bicarbonate as the base to neutralize the hydrochloric acid formed.
- Outcome: Formation of N2-[(phenylmethoxy)carbonyl]-L-lysine.
Step 2: Protection of the ε-Amino Group with Benzoyloxy
- Reagents: Benzoyl chloride or benzoyl peroxide derivatives are introduced to selectively benzoylate the ε-amino group.
- Conditions: Anhydrous conditions are maintained to prevent hydrolysis, with pyridine or triethylamine serving as bases to capture released HCl.
- Outcome: Formation of N6-(benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine.
Step 3: Esterification of the Carboxyl Group
- Reagents: 1,1-Dimethylethanol (tert-butanol) in the presence of acid catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) for activation.
- Conditions: The reaction is performed under reflux or room temperature depending on the catalyst used, in solvents like dichloromethane or ethyl acetate.
- Outcome: Formation of the tert-butyl ester, yielding N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester.
Purification and Characterization
- Purification: The crude product is purified by recrystallization from suitable solvents or chromatographic techniques, such as silica gel column chromatography.
- Characterization: The purified compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR)
- Mass spectrometry (MS)
- Melting point determination (typically 79-81 °C)
- High-performance liquid chromatography (HPLC) for purity assessment (minimum 98%)
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | α-Amino Protection | Phenylmethoxycarbonyl chloride, pyridine | N2-[(phenylmethoxy)carbonyl]-L-lysine | Selective protection of α-amino group |
| 2 | ε-Amino Benzoylation | Benzoyl chloride, pyridine, anhydrous | N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine | Maintains ε-amino protection |
| 3 | Esterification | 1,1-Dimethylethanol, acid catalyst, solvent | This compound | Forms tert-butyl ester |
| Purification | Recrystallization/Chromatography | Solvents: DCM, EtOAc, silica gel chromatography | Pure final compound | Achieves >98% purity |
Research Discoveries and Industrial Considerations
Research Insights
- The compound plays a significant role in biochemical studies, especially in elucidating the biosynthesis pathways of mycobactin, an iron-chelating siderophore in Mycobacterium tuberculosis.
- Studies have shown that the presence of both benzoyloxy and phenylmethoxycarbonyl groups allows for selective enzymatic recognition and modification, aiding in the understanding of enzyme-substrate interactions involving enzymes such as MbtB, MbtE, and MbtF.
- The tert-butyl ester protects the carboxyl group during enzymatic assays and can be selectively removed under acidic conditions to regenerate the free acid as needed.
Industrial Scale Synthesis
- Industrial production adapts the laboratory synthesis by employing automated reactors and continuous flow systems to increase throughput and reproducibility.
- Purification at scale involves crystallization and preparative chromatography, ensuring high purity suitable for research and potential pharmaceutical applications.
- Storage and shipping conditions require low temperatures (0 to -20 °C) to maintain stability, with the compound typically shipped under ambient conditions via express delivery to minimize degradation.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences | Application Focus |
|---|---|---|---|---|
| This compound | C25H32N2O6 | 456.5 | Benzoyloxy and phenylmethoxycarbonyl groups; tert-butyl ester | Biochemical probes, enzyme studies |
| N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester | C20H30N2O5 | 336.4 | Lacks benzoyloxy group | Intermediate in peptide synthesis |
| N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | C22H26N2O6 | 414.5 | Both amino groups protected with phenylmethoxycarbonyl | Peptide synthesis, protecting group studies |
Chemical Reactions Analysis
Types of Reactions
N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: New esters or amides.
Scientific Research Applications
N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The benzoyloxy and phenylmethoxycarbonyl groups may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features:
*Estimated based on substituent contributions: Benzoyloxy (+121.14 vs. Boc).
Key Observations :
- The target compound prioritizes acid stability (Bz-O-) and orthogonal deprotection (Cbz + tert-butyl ester), whereas the Boc analog is tailored for milder acid cleavage (e.g., TFA).
- Fatty-acid-modified lysines (e.g., Linoleyl ) introduce long hydrophobic chains for membrane interaction studies, unlike the aromatic Bz-O- group.
- Clickable derivatives (e.g., N3-AEEA ) enable bioorthogonal reactions, a feature absent in the target compound.
Physicochemical Properties
Hydrophobicity Ranking : Fmoc-L-Lys(Oleoyl)-OH (long alkyl) > Target (Bz-O-) > N6-Boc-N2-Cbz-L-lysine tert-butyl ester.
Biological Activity
N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester (CAS Number: 1415113-15-3) is a synthetic compound derived from L-lysine, notable for its potential biological activities. This compound has garnered interest due to its structural features that suggest possible interactions with various biological targets, particularly in the context of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C25H32N2O6, with a molecular weight of 456.531 g/mol. The compound features a complex structure that includes multiple functional groups conducive to biological activity, such as ester and amide linkages.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O6 |
| Molecular Weight | 456.531 g/mol |
| CAS Number | 1415113-15-3 |
| SMILES | CC(C)(C)OC(=O)C@HNC(=O)OCc2ccccc2 |
| IUPAC Name | [(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino] benzoate |
Antiviral Properties
Recent studies have explored the antiviral activity of compounds closely related to N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine. For instance, derivatives have shown inhibitory effects against flavivirus proteases, which are critical for viral replication. The structure-activity relationship (SAR) studies indicate that modifications in the side chains significantly affect potency, suggesting that similar strategies could be applied to N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine for enhancing its antiviral properties .
Enzyme Inhibition
The compound has been implicated in the inhibition of specific enzymes involved in metabolic pathways. For example, it has been used in studies analyzing mycobactin biosynthesis, where its structural analogs demonstrated significant interactions with the enzymes MbtB, MbtE, and MbtF. These interactions suggest potential applications in treating mycobacterial infections by disrupting essential metabolic processes.
Study on Antiviral Activity
A study published in Nature Communications focused on a series of compounds structurally related to N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine. The compounds were tested against Zika virus protease, revealing IC50 values as low as 130 nM for some derivatives. This highlights the potential of similar structures in developing antiviral therapeutics .
Mycobacterial Inhibition
Another investigation into the mycobacterial enzyme inhibition demonstrated that compounds with similar structural motifs effectively inhibited MbtE and MbtF activities, leading to reduced virulence in Mycobacterium tuberculosis. This points towards the utility of N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine in anti-tubercular drug design.
Q & A
Basic: What synthetic strategies are employed for introducing orthogonal protecting groups in this compound, and how do they influence downstream applications?
The compound utilizes two orthogonal protecting groups: the benzoyloxy (Bz) group at the N6 position and the phenylmethoxycarbonyl (Z) group at the N2 position. These groups are critical for selective deprotection during peptide synthesis. For example, the Bz group is typically stable under acidic conditions but removable via base hydrolysis, while the Z group is cleaved under hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH) . This orthogonal design prevents unintended side reactions during sequential deprotection, enabling precise control in multi-step syntheses. Experimental protocols often employ succinimide-based reagents (e.g., N-(benzyloxycarbonyloxy)succinimide) for introducing the Z group, as noted in analogous syntheses.
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR is essential for verifying the presence of benzoyloxy (δ ~7.5–8.0 ppm for aromatic protons) and dimethylethyl ester (δ ~1.2–1.4 ppm for tert-butyl protons) groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, with retention times compared to standards.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Purity thresholds (>98% by HPLC) are critical for reproducibility in downstream applications.
Basic: What are the stability considerations for this compound under varying storage conditions?
The compound is hygroscopic and sensitive to light. Long-term storage recommendations include:
- Temperature : –20°C in sealed, argon-purged vials to prevent hydrolysis of the ester groups.
- Solvent : Dissolved in anhydrous DMF or DCM for lab use, as aqueous environments accelerate decomposition.
Degradation products (e.g., free lysine derivatives) can be monitored via TLC or HPLC .
Advanced: How can researchers optimize orthogonal deprotection of the benzoyloxy and dimethylethyl ester groups in complex peptide syntheses?
A stepwise approach is required:
Deprotect Z Group : Use HBr/AcOH (4 M, 0°C, 1 hr) to cleave the N2-Z group without affecting the Bz group.
Deprotect Bz Group : Apply NH₃/MeOH (7 N, RT, 6 hr) for base hydrolysis.
Key Challenge : Steric hindrance from the dimethylethyl ester may slow Z-group cleavage. Solutions include:
- Increasing reaction time or temperature (monitored via HPLC).
- Using Pd/C under H₂ for milder Z removal .
Advanced: What experimental variables account for discrepancies in reported synthetic yields, and how can they be resolved?
Contradictions in yields (e.g., 60–85%) often arise from:
- Catalyst Purity : Impurities in APS (ammonium persulfate) or DMDAAC reagents can inhibit polymerization or side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce reaction rates due to viscosity.
- Temperature Control : Exotherms during coupling steps can lead to byproducts.
Mitigation : Systematic DOE (Design of Experiments) to optimize molar ratios (e.g., 1.2:1 reagent:substrate), solvent drying (molecular sieves), and real-time monitoring via FTIR for intermediate detection .
Advanced: How does steric hindrance from the dimethylethyl ester impact coupling efficiency in solid-phase peptide synthesis (SPPS)?
The bulky tert-butyl ester introduces steric constraints during amino acid coupling, particularly for residues adjacent to lysine. This can reduce coupling efficiency by 15–30% compared to less hindered analogs. Strategies to address this include:
- Double Coupling : Repeat coupling steps with fresh activating agents (e.g., HBTU/DIPEA).
- Microwave-Assisted Synthesis : Enhances reaction kinetics under controlled temperatures (50°C, 10 min) .
- Use of Pseudoproline Dipeptides : Reduces aggregation on the resin, improving accessibility .
Advanced: What mechanistic insights explain the compound’s role in stabilizing labile intermediates during synthesis?
The dimethylethyl ester acts as a steric shield, protecting the lysine side chain from nucleophilic attack or oxidation. For example, in carbodiimide-mediated couplings (e.g., EDC/HOBt), the tert-butyl group minimizes racemization by reducing conformational flexibility at the α-carbon . Kinetic studies using CD (circular dichroism) confirm that the ester’s bulkiness delays unwanted side reactions by ~20% compared to methyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
